(2E,5Z)-5-(4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC15652285
Molecular Formula: C16H11FN2OS
Molecular Weight: 298.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11FN2OS |
|---|---|
| Molecular Weight | 298.3 g/mol |
| IUPAC Name | (5Z)-5-[(4-fluorophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C16H11FN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19-16(21-14)18-13-4-2-1-3-5-13/h1-10H,(H,18,19,20)/b14-10- |
| Standard InChI Key | CZCSLZYIOLVCDV-UVTDQMKNSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2 |
| Canonical SMILES | C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2 |
Introduction
(2E,5Z)-5-(4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family. It features a thiazolidine ring with a phenylimino group and a fluorobenzylidene moiety, contributing to its unique chemical and biological properties. The compound's molecular formula is C16H11FN2OS, with a molecular weight of approximately 298.33 g/mol .
Synthesis and Reactivity
The synthesis of (2E,5Z)-5-(4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves one-pot multicomponent reactions or sequential steps, including purification techniques like recrystallization or chromatography. The compound's reactivity is characterized by nucleophilic substitutions and electrophilic additions due to the presence of the thiazolidine ring and the imine functional group.
Synthesis Methods
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One-Pot Multicomponent Reactions: These methods allow for efficient synthesis by combining multiple reactants in a single step.
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Sequential Steps: Involves multiple steps with intermediate purification to achieve higher purity.
Biological Activities
Thiazolidinones, including (2E,5Z)-5-(4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one, are known for their diverse biological activities, such as anticancer, antimicrobial, and antiviral properties. Preliminary studies suggest that this compound could exhibit similar activities due to its structural features.
Biological Activities of Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (2E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4-one | Mercapto group | Anticancer activity |
| 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one | Hydroxyphenyl substitution | Enhanced anticancer properties |
| (2E,5E)-5-(3-chloro-benzylidene)-2-imino-thiazolidinone | Chlorobenzylidene group | Antimicrobial activity |
Applications and Future Research Directions
The applications of (2E,5Z)-5-(4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one span various fields, including medicinal chemistry and pharmacology. Interaction studies are crucial for understanding how this compound interacts with biological targets, which often focus on enzymes or receptors.
Future Research Directions
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Pharmacological Exploration: Further studies are needed to explore its potential as a drug candidate.
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Biological Target Interaction: Investigating how the compound interacts with specific biological targets can reveal its therapeutic potential.
Suppliers and Availability
(2E,5Z)-5-(4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is available from various suppliers worldwide, including companies in China, Finland, Russia, and Ukraine .
Suppliers Table
| Company Name | Nationality | Contact Information |
|---|---|---|
| VITAS-M LABORATORY, LTD. | Russia | +7 495 939 48 31 |
| OTAVA chemicals | Ukraine | 416 305 9979 (Canada) |
This compound's unique structural features and potential biological activities make it a promising candidate for further research in medicinal chemistry and pharmacology.
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